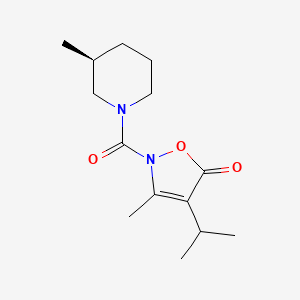
Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, also known as EF-24, is a synthetic curcumin analog that has gained significant attention in recent years due to its potential therapeutic properties. EF-24 belongs to the class of compounds known as imidazoles, which have been found to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which can lead to cell death. This compound has also been shown to inhibit the expression of various inflammatory cytokines, which can reduce inflammation and promote healing. Additionally, this compound has been found to modulate the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for in vitro and in vivo studies. This compound has also been found to exhibit low toxicity in animal models, which makes it a promising therapeutic agent for cancer treatment. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate. One area of research is the development of more efficient synthesis methods for this compound that can improve its yield and purity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, future research could focus on the development of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Finally, further studies could investigate the potential synergistic effects of this compound with other drugs or natural compounds.
Conclusion
This compound is a synthetic curcumin analog that exhibits potent anti-cancer, anti-inflammatory, and antioxidant activities. This compound has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity in animal models. Future research could focus on the development of this compound as a therapeutic agent for various diseases and the investigation of its potential synergistic effects with other drugs or natural compounds.
Synthesemethoden
Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-fluorobenzaldehyde with glycine ethyl ester hydrochloride to form 2-(2-fluorophenyl)glycine ethyl ester. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring. Finally, the benzoic acid derivative is added to the imidazole ring to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits potent anti-cancer, anti-inflammatory, and antioxidant activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-2-28-19(26)14-7-9-15(10-8-14)22-18(25)13-23-11-12-24(20(23)27)17-6-4-3-5-16(17)21/h3-10H,2,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGSLOCQIDPPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Iodoethynyl)phenyl]methanol](/img/structure/B2944336.png)


![ethyl 2-(2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2944344.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)




![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)



